Emixustat Exhibits >1,000-Fold Higher RPE65 Inhibitory Potency Compared to the Non-Retinoid Inhibitor CU239
In head-to-head comparison of in vitro RPE65 inhibitory activity, emixustat demonstrates an IC50 of 4.4 nM [1], whereas the non-retinoid RPE65 inhibitor CU239 exhibits an IC50 of 6 µM (6,000 nM) [2]. This represents an approximately 1,360-fold difference in potency. Both compounds were evaluated in recombinant RPE65 enzyme assays. The magnitude of this difference indicates that emixustat requires substantially lower concentrations to achieve equivalent target engagement, a critical factor for both in vitro experimental design and in vivo dosing considerations.
| Evidence Dimension | RPE65 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.4 nM (0.0044 µM) |
| Comparator Or Baseline | CU239: IC50 = 6 µM (6,000 nM) |
| Quantified Difference | ~1,360-fold higher potency for emixustat |
| Conditions | In vitro recombinant RPE65 enzyme assay |
Why This Matters
For procurement decisions, this >1,000-fold potency differential directly impacts the amount of compound required per experiment and enables lower in vivo doses, reducing potential off-target effects and formulation costs.
- [1] Bavik C, Henry SH, Zhang Y, et al. Visual Cycle Modulation as an Approach toward Preservation of Retinal Integrity. PLoS ONE. 2015;10(5):e0124940. doi:10.1371/journal.pone.0124940 View Source
- [2] Shin Y, Moiseyev G, Petrukhin K, et al. A novel RPE65 inhibitor CU239 suppresses visual cycle and prevents retinal degeneration. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. 2018;1864(7):2420-2427. doi:10.1016/j.bbadis.2018.04.021 View Source
